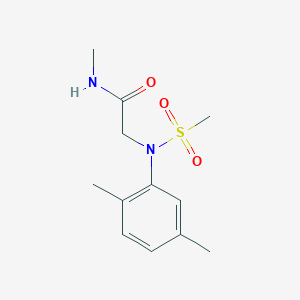
1-(2,2-dimethylpropanoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Piperidine derivatives are synthesized through various chemical methods, including multi-component reactions, polyadditions, and specific modifications of existing molecules. For instance, the synthesis of novel piperidine derivatives often involves reactions between different chemical entities, such as aldehydes, amines, and carboxylic acids, in the presence of catalysts like piperidine itself or through the application of specific conditions that favor the formation of the desired bond structures (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including their stereochemistry and crystallography, is crucial for understanding their chemical behavior and potential applications. Studies have shown that the crystal and molecular structures of such compounds can vary significantly, affecting their physical and chemical properties. For example, the crystal structure analysis of specific piperidine derivatives has revealed differences in their conformation, which influences their reactivity and interactions with other molecules (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, including alkylation, acylation, and others, leading to a wide range of chemical properties. These reactions are influenced by the structure of the piperidine derivative and the conditions under which the reactions are carried out. For example, the synthesis and alkylation of N(3)-aryl-N(5)-phenyl-6-amino-4-aryl(2-furyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides demonstrate the versatility of piperidine derivatives in chemical synthesis (Dyachenko et al., 2008).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystal form, are critical for their practical application. These properties are determined by the molecular structure and can be modified through chemical synthesis to meet specific requirements. For instance, the introduction of certain functional groups or substituents can enhance solubility in various solvents, which is essential for their use in pharmaceutical formulations (More et al., 2010).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, such as reactivity, stability, and pharmacological activity, are influenced by their molecular structure. These properties can be explored through various chemical reactions and pharmacological assays, providing insights into the potential applications of these compounds. For example, certain piperidine derivatives have been evaluated for their anti-acetylcholinesterase activity, indicating their potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Eigenschaften
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)15(20)18-8-6-12(7-9-18)14(19)17-11-13-5-4-10-21-13/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRZNPANIDYLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5857733.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B5857774.png)
![2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5857782.png)


![6-tert-butyl-2-{[(4,5-dibromo-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5857802.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzamide](/img/structure/B5857812.png)
![2-fluoro-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5857815.png)



![N-{4-[(diethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5857857.png)